molecular formula C27H33N3O5 B15009446 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid

4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid

Cat. No.: B15009446
M. Wt: 479.6 g/mol
InChI Key: DEHHKECHTXSQBZ-UHFFFAOYSA-N
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Description

4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a quinoxaline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The subsequent steps include acylation and amidation reactions to introduce the decanoyl and benzoic acid moieties, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: The compound could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties make it useful in various industrial processes, including the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The decanoyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

4-[[2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C27H33N3O5/c1-2-3-4-5-6-7-8-13-25(32)30-22-12-10-9-11-21(22)29-26(33)23(30)18-24(31)28-20-16-14-19(15-17-20)27(34)35/h9-12,14-17,23H,2-8,13,18H2,1H3,(H,28,31)(H,29,33)(H,34,35)

InChI Key

DEHHKECHTXSQBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N1C(C(=O)NC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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